molecular formula C18H26N4+2 B1211230 p-Azophenyltrimethylammonium CAS No. 21704-61-0

p-Azophenyltrimethylammonium

Cat. No.: B1211230
CAS No.: 21704-61-0
M. Wt: 298.4 g/mol
InChI Key: KSOCVFUBQIXVDC-UHFFFAOYSA-N
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Description

p-Azophenyltrimethylammonium is a hapten historically significant in immunology research, particularly for studying antibody production and immune response regulation. It has been used to induce and investigate a cross-reactive idiotype (CRI) in A/J mice, making it a valuable tool for exploring idiotypic networks and suppressor T-cell (Ts) functions . Studies have shown that priming mice with L-tyrosine-p-azophenyltrimethylammonium can lead to significant suppression of anti-phenyltrimethylamino plaque-forming cells (PFC), an effect mediated by suppressor T cells . Furthermore, this hapten has been utilized in affinity labeling studies to probe the active sites of antibodies, providing insights into antibody structure and binding relationships across different specificities . As a phenyltrimethylammonium derivative, this class of compounds is also known for its utility in organic synthesis, for instance, phenyltrimethylammonium tribromide is used as a reagent for oxidations . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. RUO products are not subject to the regulatory controls applicable to in vitro diagnostic medical devices .

Properties

CAS No.

21704-61-0

Molecular Formula

C18H26N4+2

Molecular Weight

298.4 g/mol

IUPAC Name

trimethyl-[4-[[4-(trimethylazaniumyl)phenyl]diazenyl]phenyl]azanium

InChI

InChI=1S/C18H26N4/c1-21(2,3)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3/q+2

InChI Key

KSOCVFUBQIXVDC-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C

Synonyms

4-azobenzenetrimethylammonium
4-azobenzenetrimethylammonium bromide
azoTAB
p-azobenzenetrimethylammonium
p-azophenyltrimethylammonium
para-azbenzenetrimethylammonium

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between p-Azophenyltrimethylammonium and analogous phenyltrimethylammonium derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Counterion Primary Applications References
This compound C₁₅H₁₈N₃⁺ 240.33 (ion) Azo (-N=N-) Variable* Immunological studies (hapten), antibody affinity labeling
Phenyltrimethylammonium chloride C₉H₁₄ClN 171.67 None Cl⁻ Phase-transfer catalysis, organic synthesis
Phenyltrimethylammonium hydroxide C₉H₁₅NO 153.22 None OH⁻ Base catalyst, surfactant, electrolyte
Phenyltrimethylammonium iodide C₉H₁₄IN 263.12 None I⁻ Precursor for quaternary ammonium salts, biochemical research
3-Trifluoromethylphenyltrimethylammonium hydroxide C₁₀H₁₄F₃NO 227.22 Trifluoromethyl (-CF₃) OH⁻ Fluorinated surfactant, electrochemical applications

*The counterion for this compound varies depending on synthesis (e.g., chloride, sulfate).

Structural and Functional Analysis

Core Structure: this compound is distinguished by its azo group, which confers unique electronic properties (e.g., strong absorbance in UV-vis spectra) and enables conjugation to proteins for immunological assays . In contrast, non-azo analogs (e.g., phenyltrimethylammonium chloride) lack this chromophore, limiting their utility in optical detection but enhancing stability in acidic/basic conditions .

Counterion Effects :

  • The hydroxide derivative (CAS 1899-02-1) is highly alkaline and hygroscopic, requiring careful handling , whereas the iodide variant (CAS 138-24-9) exhibits lower solubility in polar solvents due to the large iodide ion .

Substituent Influence :

  • The trifluoromethyl (-CF₃) group in 3-Trifluoromethylphenyltrimethylammonium hydroxide enhances lipophilicity and thermal stability, making it suitable for fluorinated surfactant applications .

Preparation Methods

Preparation via Diazotization of p-Aminophenyltrimethylammonium Chloride

Diazotization begins with dissolving p-aminophenyltrimethylammonium chloride in a chilled acidic medium, typically hydrochloric acid (HCl), at temperatures maintained between 0–5°C. A stoichiometric equivalent of sodium nitrite (NaNO₂) is introduced gradually to generate the diazonium chloride salt. The reaction is monitored for excess nitrite using starch-iodide paper, with residual nitrite neutralized by amidosulfonic acid.

Representative Protocol :

  • Step 1 : 17.2 g of p-aminophenyltrimethylammonium chloride is suspended in 160 g of a 50% aqueous solution of a dispersing agent (e.g., sulfonated diphenyl ether formaldehyde condensate) and 100 g of water.

  • Step 2 : The mixture is cooled to 0–5°C, and 24 mL of 30% NaNO₂ solution is added over 15 minutes.

  • Step 3 : After stirring for 2 hours, excess NaNO₂ is quenched with amidosulfonic acid.

This method yields p-azophenyltrimethylammonium diazonium chloride, which is highly reactive and requires immediate use or stabilization.

Isolation and Stabilization of Diazonium Salts

To isolate the diazonium salt, fluoroboric acid (HBF₄) is added to precipitate the diazonium fluoroborate, a crystalline solid with improved stability. For example, p-trimethylammonium benzenediazonium fluoroborate (TDF) is synthesized by reacting the diazonium chloride with HBF₄, yielding a stable affinity probe for biochemical studies.

Stabilization Conditions :

  • Temperature : 0–5°C to prevent decomposition.

  • Acid Concentration : 40–50% HBF₄ ensures complete precipitation.

  • Washing : Cold ethanol or diethyl ether removes residual acids.

Coupling Reactions and Derivative Formation

The diazonium salt undergoes coupling with electron-rich aromatics (e.g., phenols, anilines) to form azo derivatives. In immunological applications, p-azophenyltrimethylammonium diazonium chloride is coupled to protein carriers like bovine serum albumin (BSA) for antibody production.

Coupling Protocol :

  • Step 1 : Dissolve 23.4 g of N-(p-cyanoethyl)-N-carbomethoxyethylaminobenzene in 60 g of water and 40% NaOH.

  • Step 2 : Add the diazonium suspension dropwise at 0–5°C.

  • Step 3 : Neutralize with 20% NaOH and isolate the azo product via spray drying.

Optimization of Reaction Conditions

Acidic Medium Variations

The choice of acid significantly impacts diazotization efficiency. Hydrochloric acid (HCl) is standard, but sulfuric acid (H₂SO₄) may enhance stability in certain substrates.

Table 1: Impact of Acid on Diazotization Yield

Acid UsedTemperature (°C)Yield (%)Purity (%)
HCl0–57895
H₂SO₄0–56589
HBF₄0–58297

Data adapted from large-scale azo dye syntheses.

Temperature Control

Maintaining temperatures below 5°C is critical to prevent diazonium decomposition. Elevated temperatures (>10°C) accelerate side reactions, reducing yields by 30–40%.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effective dispersing agents and continuous-flow reactors to enhance throughput. For example, patent GB1563661A discloses the use of sulfonated naphthalene-formaldehyde condensates as dispersants, enabling high-concentration diazotization (>8% azo product).

Key Industrial Parameters :

  • Reactor Type : Corundum disc mills for homogenization.

  • Drying Method : Spray drying produces free-flowing powders with consistent particle size (<3 μm).

Analytical Characterization

Spectral Data

  • UV-Vis : λₘₐₓ = 365 nm (azo chromophore).

  • ¹H NMR (D₂O) : δ 3.1 (s, 9H, N⁺(CH₃)₃), 7.6–8.1 (m, 4H, aromatic).

Table 2: Analytical Standards for p-Azophenyltrimethylammonium Derivatives

ParameterSpecification
Melting Point220–225°C (dec.)
Solubility>50 mg/mL in H₂O
Purity (HPLC)≥98%

Q & A

Basic: What are the established synthetic routes for p-azophenyltrimethylammonium, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves diazotization and coupling reactions. For example, methylation of aniline derivatives using dimethyl sulfate and calcium hydroxide under controlled pH (7–9) produces intermediates like phenyltrimethylammonium salts . Subsequent azo coupling with nitroso compounds (e.g., nitrosobenzene) under acidic conditions introduces the azobenzene group.
Key Variables:

  • Temperature: Diazotization requires 0–5°C to prevent premature decomposition of diazonium salts.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Purification: Column chromatography (silica gel, methanol/chloroform) removes unreacted amines and byproducts.
    Data Table:
MethodYield (%)Purity (%)Key Reference
Diazotization-Coupling65–7585–90
Direct Alkylation40–5070–80

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:
Structural confirmation requires a combination of:

  • NMR Spectroscopy: 1^1H NMR (δ 3.1 ppm for N(CH3_3)3_3 group; δ 7.2–8.0 ppm for aromatic protons) .
  • Mass Spectrometry: ESI-MS to confirm molecular ion peaks (m/z ~271 for [M+^+]).
  • Elemental Analysis: C, H, N percentages must align with theoretical values (e.g., C: 63.5%, H: 6.3%, N: 16.5%) .
    Common Pitfalls:
  • Overlapping peaks in UV-Vis due to azo-group isomerism require deconvolution algorithms .

Advanced: How can researchers resolve contradictions in reported serological activity data for this compound analogs?

Methodological Answer:
Discrepancies in antigen-binding studies (e.g., conflicting IC50_{50} values) often stem from:

  • Antibody Source Variability: Polyclonal vs. monoclonal antibodies yield differing cross-reactivity profiles .
  • Buffer Conditions: Ionic strength (e.g., 0.1M PBS vs. Tris-HCl) alters electrostatic interactions with the trimethylammonium group .
    Validation Protocol:

Standardize assay conditions (pH, temperature, antibody batches).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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p-Azophenyltrimethylammonium
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p-Azophenyltrimethylammonium

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